molecular formula C13H15ClN4S B2732132 methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 339021-06-6

methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B2732132
CAS No.: 339021-06-6
M. Wt: 294.8
InChI Key: XGKXADWOSTYPNN-SSZFMOIBSA-N
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Description

Methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a tetrahydro-pyrazine core substituted with a 2-chlorophenyl group, a methyl ester, and a cyanoimine thioate functional group.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXADWOSTYPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate (CAS Number: 339021-06-6) is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article provides a detailed overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₃H₁₅ClN₄S
  • Molecular Weight : 294.8 g/mol
  • Boiling Point : 436.3 ± 55.0 °C (predicted)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 3.93 ± 0.40 (predicted)

The compound exhibits biological activity primarily through its interaction with specific molecular targets within cells. One significant area of interest is its potential as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stabilization of many oncogenic proteins. Hsp90 is crucial in cancer biology, as it helps maintain the stability and function of proteins that drive tumor growth and survival.

Research indicates that compounds targeting Hsp90 can induce the degradation of Hsp90 client proteins without increasing Hsp90 levels, thereby selectively inhibiting tumor growth while minimizing side effects associated with broader inhibitors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Selectivity for Hsp90β : The compound has shown significant selectivity for Hsp90β over Hsp90α, with a reported selectivity ratio of approximately 370-fold. This selectivity is crucial for developing targeted cancer therapies that reduce off-target effects .
  • Induction of Client Protein Degradation : It has been observed that this compound can induce the degradation of several Hsp90β-dependent client proteins, which are often implicated in cancer progression .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines at low micromolar concentrations. These findings suggest its potential utility as a therapeutic agent in oncology.
  • Structure-Activity Relationship (SAR) Studies : SAR studies have identified key structural features that enhance the compound's binding affinity to Hsp90β. Modifications to the pyrazine and phenyl groups have been systematically analyzed to optimize biological activity and selectivity .

Table 1: Summary of Biological Activity Data

Study TypeFindingsReference
In Vitro AssaysInduced degradation of Hsp90β client proteins
Selectivity Ratio~370-fold selectivity for Hsp90β vs Hsp90α
AntiproliferativeLow micromolar activity against cancer cell lines

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that compounds with structural similarities to methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate may possess significant anticancer properties. For instance:

  • Mechanisms of Action : Studies have shown that related pyrazine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
  • Case Study : A recent investigation evaluated the cytotoxicity of various pyrazine derivatives against human cancer cell lines, demonstrating that certain modifications enhance their potency against breast and colon cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties are noteworthy, especially against resistant strains of bacteria:

  • Activity Against Mycobacterium tuberculosis : Preliminary studies suggest that similar pyrazine derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising efficacy .
  • Case Study : A study on substituted pyrazolo[4,3-d]pyrimidines revealed significant antimicrobial activity, suggesting that this compound may share similar properties due to its structural features .

Antiviral Activity

Emerging research highlights the antiviral potential of compounds featuring pyrazine structures:

  • Inhibition of Viral Replication : Compounds similar to this compound have demonstrated significant inhibition against viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV) .
  • Case Study : In vitro studies showed that certain derivatives exhibited effective IC50 values against HSV-1, marking them as potential candidates for antiviral drug development .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AnticancerBreast Cancer Cell LinesVaries
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μM
AntiviralHerpes Simplex VirusEffective Range

Chemical Reactions Analysis

Hydrolysis Reactions

The carbimidothioate moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields methyl 4-(2-chlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide and hydrogen sulfide (H₂S) as byproducts.

  • Basic hydrolysis : Produces the corresponding carboxylic acid derivative through nucleophilic attack by hydroxide ions.

Conditions :

Reaction TypeReagents/ConditionsProductsYield
AcidicHCl (1M), refluxCarboxamide + H₂S~75%
BasicNaOH (1M), 80°CCarboxylic acid~68%

Nucleophilic Substitution

The chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions:

  • Ammonolysis : Reacts with amines (e.g., methylamine) to form 4-(2-aminophenyl) derivatives.

  • Thiol substitution : Reacts with thiols (e.g., benzyl mercaptan) to yield sulfide-linked analogs.

Mechanism :

  • Electron-withdrawing cyano and carbimidothioate groups activate the chlorophenyl ring for SNAr.

  • Attack by nucleophiles occurs at the para-position relative to the chlorine substituent.

Oxidation Reactions

The tetrahydro-pyrazine ring undergoes oxidation to form dihydro or fully aromatic pyrazines:

  • Peracid-mediated oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the tetrahydro ring to a dihydro intermediate.

  • Strong oxidants : H₂O₂ or KMnO₄ in acidic conditions yields fully oxidized pyrazine-2,3-dione derivatives.

Applications :
Oxidized products exhibit enhanced electrophilicity, enabling further functionalization for drug-discovery workflows .

Cyclization and Ring Expansion

Under thermal or catalytic conditions, the compound undergoes cyclization:

  • Thermal cyclization : At 120–140°C, forms fused bicyclic structures via intramolecular C–N bond formation.

  • Catalytic cyclization : Pd(OAc)₂ facilitates cross-coupling with aryl halides to generate expanded heterocycles.

Example :

Methyl 4-(2-chlorophenyl)...Pd(OAc)₂, 100°CBenzodiazepine analog[4]\text{Methyl 4-(2-chlorophenyl)...} \xrightarrow{\text{Pd(OAc)₂, 100°C}} \text{Benzodiazepine analog} \quad[4]

Cyano Group Reactivity

  • Reduction : Using LiAlH₄ converts the cyano group to an amine (–CH₂NH₂).

  • Hydrolysis : Dilute H₂SO₄ hydrolyzes the nitrile to a carboxylic acid (–COOH).

Carbimidothioate Modifications

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkyl derivatives .

  • Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺) .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the carbimidothioate group, generating thiyl radicals. These intermediates participate in:

  • Polymerization : Forms dimers or oligomers under inert atmospheres.

  • Cross-coupling : With alkenes or alkynes to yield sulfur-containing adducts.

Comparative Reactivity Table

Functional GroupReaction PartnerProductConditions
ChlorophenylMethylamine4-(2-Methylaminophenyl) derivativeDMF, 80°C
CarbimidothioateCH₃IS-Methyl derivativeK₂CO₃, acetone
CyanoLiAlH₄Primary amineTHF, 0°C → RT
Pyrazine ringmCPBADihydropyrazine oxideCH₂Cl₂, 25°C

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The chlorophenyl group directs electrophiles to the meta-position due to its electron-withdrawing nature.

  • Radical Stability : Thiyl radicals generated from photolysis stabilize via resonance with the pyrazine ring.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Substitutions

Tetrahydropyrimidine and Piperazine Derivatives
  • Compound 51 (5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide): Core Structure: Tetrahydropyrimidine (six-membered ring with two nitrogen atoms). Substituents: Fluorinated benzyl groups and a 3-chloro-4-fluorophenyl moiety. Functional Group: Carboxamide.
  • N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide :

    • Core Structure : Piperazine (six-membered ring with two nitrogen atoms).
    • Substituents : 4-Chlorophenyl and methyl groups.
    • Functional Group : Carboxamide.
    • Key Differences : The carboxamide group enhances hydrophilicity, whereas the carbimidothioate in the target compound may confer greater electrophilicity and thiol reactivity .
Thiocarbamate and Carbimidothioate Derivatives
  • Orbencarb (S-((2-chlorophenyl)methyl) diethylcarbamothioate): Core Structure: Thiocarbamate. Substituents: 2-Chlorophenylmethyl group. Functional Group: Thiocarbamate (S-linked carbamate). Key Differences: Orbencarb’s simpler structure lacks the heterocyclic pyrazine core and cyanoimine group, limiting its application to pesticidal uses rather than pharmaceutical contexts .
  • Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate: Core Structure: Carbamate. Substituents: 2-Chlorophenyl and cyano groups. Functional Group: Carbamate.

Functional Group and Substituent Effects

Compound Name Core Structure Functional Group Substituents Molecular Weight (g/mol) Potential Application
Target Compound Tetrahydro-pyrazine Carbimidothioate 2-Chlorophenyl, methyl, cyano ~295.79 Undisclosed
Orbencarb Thiocarbamate Thiocarbamate 2-Chlorophenylmethyl ~257.78 Pesticide
N-(4-Chlorophenyl)-4-methylpiperazine... Piperazine Carboxamide 4-Chlorophenyl, methyl ~253.73 Pharmaceutical
5-Benzyl-N-(3-chloro-4-fluorophenyl)... Tetrahydropyrimidine Carboxamide Fluorobenzyl groups ~500 (estimated) Pharmaceutical

Key Observations :

  • Heterocyclic Cores : Pyrazine and piperazine derivatives exhibit higher nitrogen content, favoring solubility in polar solvents compared to thiocarbamates .
  • Functional Groups : Carbimidothioates may exhibit unique reactivity toward nucleophiles (e.g., cysteine residues in enzymes), whereas carboxamides are more stable and prone to hydrolysis .

Q & A

Q. How to design in vivo studies for CNS-targeted derivatives?

  • Methodological Answer : For CNS penetration:
  • LogP optimization : Aim for 2–3 via substituent modification (e.g., cyanoguanidine in ) .
  • BBB permeability assays : Use in vitro models (e.g., PAMPA-BBB) or in situ brain perfusion in rats .

Q. What strategies mitigate degradation of the N-cyanotetrahydroimidothioate moiety?

  • Methodological Answer : Stabilize the thioamide group via:
  • Lyophilization : Store at -80°C under argon to prevent oxidation .
  • Buffering : Use pH 7.4 phosphate buffer in aqueous formulations .

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